molecular formula C13H11NO3 B1302359 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid CAS No. 42835-54-1

1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid

Cat. No. B1302359
CAS RN: 42835-54-1
M. Wt: 229.23 g/mol
InChI Key: VQLDRXZBNUFGIY-UHFFFAOYSA-N
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Description

1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is a chemical compound with the molecular formula C13H11NO3 . It is a solid substance .


Synthesis Analysis

The synthesis of a similar compound, ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate, can be achieved by the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate using different methods .


Molecular Structure Analysis

The positions of the hydrogen atoms in a similar compound were revealed by electron density difference synthesis . The InChI code for this compound is 1S/C13H11NO3/c15-12-9-5-1-3-8-4-2-6-14 (11 (8)9)7-10 (12)13 (16)17/h1,3,5,7H,2,4,6H2, (H,16,17) .


Chemical Reactions Analysis

The undesired formation of the Schiff base was solved by activation of the nitrilium ion with an in situ formed 4-(dimethylamino)pyridine (DMAP)-stabilized imine synthon . In another reaction, the enol form of benzosuberone or tetralone carbonyl carbon was targeted by the NH2 moiety to form an adduct .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.23 g/mol . The computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass is 229.07389321 g/mol .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it serves as a reagent for studying protein interactions and functions. Its unique structure allows for the selective targeting of specific proteins, which can be useful in identifying potential drug targets .

Antibacterial Agent Synthesis

The compound has been studied for its potential to serve as a precursor in the synthesis of antibacterial agents. Its ability to interfere with bacterial cell wall synthesis makes it a candidate for developing new antibiotics, particularly against resistant strains .

Diuretic Activity

Researchers have explored the use of this compound in the synthesis of diuretic agents. Its pharmacological properties may contribute to the development of medications that promote the excretion of urine, aiding in the treatment of conditions like hypertension and edema .

Molecular Weight Determination

In various research applications, the molecular weight of this compound, 229.24, is significant for calculations and formulations, especially when designing experiments involving molecular interactions .

Chemical Structure Analysis

The compound’s complex structure is of interest in chemical research, particularly in the field of organic chemistry. Studies focus on its synthesis and the reactions it undergoes, which can lead to the discovery of new chemical processes .

properties

IUPAC Name

4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-9-5-1-3-8-4-2-6-14(11(8)9)7-10(12)13(16)17/h1,3,5,7H,2,4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLDRXZBNUFGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=O)C(=CN3C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364166
Record name 1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid

CAS RN

42835-54-1
Record name 1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
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1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
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1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
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1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
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1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Reactant of Route 6
1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid

Q & A

Q1: What is the significance of identifying 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid in the study?

A1: The identification of 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (m/z 244) as a reaction intermediate provides valuable insight into the degradation pathway of flumequine during electrochemical and photo-electrochemical processes []. Understanding the breakdown products of flumequine is crucial for several reasons:

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